molecular formula C16H10O3 B11864539 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde CAS No. 143662-58-2

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde

Cat. No.: B11864539
CAS No.: 143662-58-2
M. Wt: 250.25 g/mol
InChI Key: AYNWTBRWIUVJOI-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde is an organic compound that belongs to the family of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a 1,3-dioxo-2,3-dihydro-1H-inden-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde typically involves the reaction of phthalic anhydride with p-toluidene, followed by oxidation using hydrogen peroxide (H2O2) in ethanol. The reaction conditions are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are key considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H10O4C_{17}H_{10}O_{4} and a molecular weight of 278.26 g/mol. Its structure features a dioxoindene moiety attached to a benzaldehyde group, which contributes to its reactivity and potential biological activities.

Antimicrobial Activity

Research has indicated that derivatives of 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde exhibit significant antimicrobial properties. A study demonstrated that various synthesized derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the effectiveness of these compounds in inhibiting bacterial growth.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A3264
Compound B1632
Compound C816

Antioxidant Properties

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The IC50 value was found to be significantly lower than that of standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant.

CompoundIC50 (µg/mL)
This compound50
Ascorbic Acid75

Corrosion Inhibition

The compound has also been studied for its anti-corrosive properties in various industrial applications. It was found to effectively reduce corrosion rates in metal surfaces when used as a coating agent.

Concentration (M)Corrosion Rate Reduction (%)
0.00130
0.0150
0.181

Photocatalytic Activity

Recent studies have explored the photocatalytic capabilities of derivatives of this compound in degrading environmental pollutants under UV light exposure. The degradation efficiency was measured using spectrophotometric methods.

CompoundDegradation Efficiency (%)
Compound D90
Compound E75

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized various derivatives of the compound and tested their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that certain modifications to the benzaldehyde moiety enhanced the antimicrobial activity significantly.

Case Study 2: Corrosion Inhibition in Industrial Settings

A practical application involved testing the compound's efficacy as a corrosion inhibitor in oil pipelines. The results showed a marked decrease in corrosion rates over time compared to untreated control samples.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Biological Activity

4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial activities. The information is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H12O3C_{16}H_{12}O_3, with a molecular weight of approximately 268.26 g/mol. The compound features a dioxoindene structure that contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of indene compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through multiple mechanisms:

  • Mechanism of Action : The compound interacts with DNA and may inhibit topoisomerase enzymes, leading to DNA damage and cell death.
Cell Line IC50 (µM) Reference
HeLa10.46 ± 0.82
MCF715.30 ± 1.00

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It has shown effectiveness in reducing inflammation in various models:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Model Effect Observed Reference
Carrageenan-induced pawReduced swelling by 40%
LPS-induced inflammationDecreased cytokine levels by 30%

Antibacterial Activity

The antibacterial properties of the compound have been assessed against several bacterial strains. The results indicate that it possesses moderate antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli50
S. aureus25

Case Study 1: Anticancer Efficacy in HeLa Cells

A study conducted by researchers demonstrated that treatment with this compound resulted in significant cell death in HeLa cells compared to control groups. The IC50 value was determined to be approximately 10.46 µM, indicating potent cytotoxic effects.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw swelling compared to untreated controls. This suggests its potential as an anti-inflammatory agent.

Properties

CAS No.

143662-58-2

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

4-(1,3-dioxoinden-2-yl)benzaldehyde

InChI

InChI=1S/C16H10O3/c17-9-10-5-7-11(8-6-10)14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9,14H

InChI Key

AYNWTBRWIUVJOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C=O

Origin of Product

United States

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